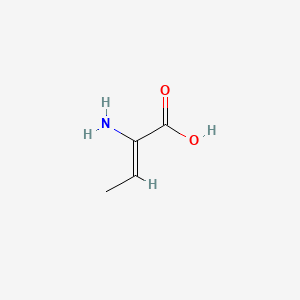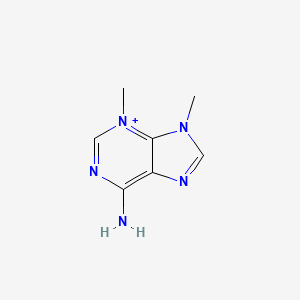
6-Amino-3,9-dimethyl-9H-purin-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyladenine is an organic compound belonging to the class of purines, specifically 6-aminopurines. It is characterized by the presence of two methyl groups attached to the adenine base at positions 3 and 9. This compound is of significant interest in various scientific fields due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,9-Dimethyladenine can be synthesized through the alkylation of adenine. One efficient method involves the use of the Mitsunobu reaction under microwave-assisted conditions. This reaction employs achiral and chiral 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol as the alkylating agent, resulting in the formation of alkylated aminopurines .
Industrial Production Methods: While specific industrial production methods for 3,9-Dimethyladenine are not extensively documented, the general approach involves direct alkylation of adenine or its derivatives. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,9-Dimethyladenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds .
Scientific Research Applications
3,9-Dimethyladenine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other purine derivatives and is used in studies involving nucleobase modifications.
Medicine: Research explores its potential therapeutic applications, including its interaction with specific enzymes and pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,9-Dimethyladenine involves its interaction with specific molecular targets, such as DNA glycosylases. These enzymes recognize and excise alkylated bases from DNA, initiating the base excision repair pathway. The compound’s methyl groups play a crucial role in its recognition and binding by these enzymes, leading to the removal of damaged bases and maintenance of genomic stability .
Comparison with Similar Compounds
3-Methyladenine: Similar in structure but with only one methyl group at position 3.
1,9-Dimethyladenine: Another dimethylated adenine derivative with methyl groups at positions 1 and 9.
7,9-Dimethyladenine: Methyl groups at positions 7 and 9.
Uniqueness: 3,9-Dimethyladenine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for targeted studies in DNA repair and other biochemical processes .
Properties
Molecular Formula |
C7H10N5+ |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
3,9-dimethylpurin-3-ium-6-amine |
InChI |
InChI=1S/C7H9N5/c1-11-3-9-5-6(8)10-4-12(2)7(5)11/h3-4,8H,1-2H3/p+1 |
InChI Key |
YXTNRNJPEDJTNF-UHFFFAOYSA-O |
Canonical SMILES |
CN1C=NC2=C(N=C[N+](=C21)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


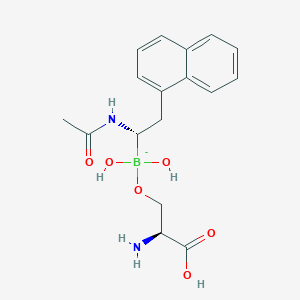
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)
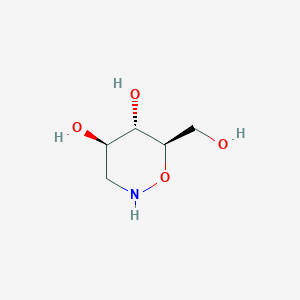
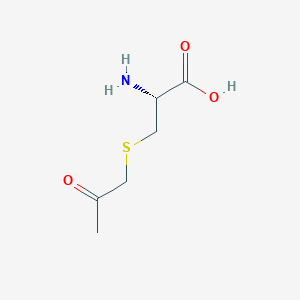
![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
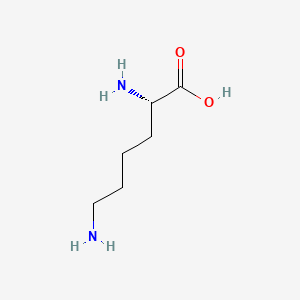
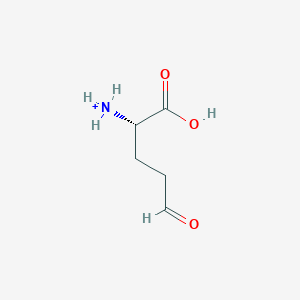
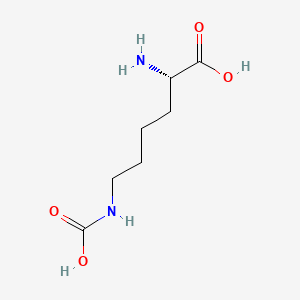
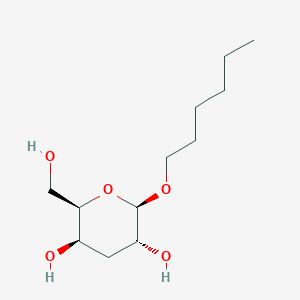
![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)

